2-F-6-IT is a valuable tool in proteomics research for protein labeling and identification. It reacts with cysteine residues in proteins through a process called alkylation, forming a stable and specific covalent bond. This modification allows for the subsequent detection and analysis of the labeled proteins using various techniques like mass spectrometry [].
2-F-6-IT serves as a versatile building block in the synthesis of various bioactive molecules. Its unique combination of functional groups (fluorine and iodine) allows for diverse chemical reactions, enabling the creation of complex molecules with potential therapeutic applications [].
2-F-6-IT can be employed to study protein-ligand interactions. By selectively labeling specific amino acids within a protein, researchers can gain insights into the binding site and affinity of different ligands [].
The strategic incorporation of 2-F-6-IT into substrates allows scientists to probe the activity of specific enzymes. By monitoring the rate of modification or cleavage of the labeled substrate, researchers can gain valuable information about the enzyme's mechanism and function [].
2-Fluoro-6-iodotoluene is an organic compound with the chemical formula and a molecular weight of approximately 236.03 g/mol. It is characterized by the presence of fluorine and iodine substituents on a toluene ring, specifically at the 2 and 6 positions, respectively. The compound appears as a clear liquid that can range in color from colorless to light yellow or orange, and it has a boiling point of around 117 °C at reduced pressure (1 kPa) and a flash point of 84 °C .
For example, reactions involving 2-fluoro-6-iodotoluene may include:
Synthesis of 2-fluoro-6-iodotoluene can be achieved through several methods:
2-Fluoro-6-iodotoluene is primarily utilized as an intermediate in organic synthesis. Its unique halogen substituents make it valuable for:
Several compounds share structural similarities with 2-fluoro-6-iodotoluene, particularly those that are halogenated derivatives of toluene. Here are some notable examples:
Compound Name | Chemical Formula | Key Differences |
---|---|---|
2-Fluorotoluene | C7H7F | Lacks iodine; only fluorine substitution |
4-Iodotoluene | C7H7I | Iodine at the para position |
3-Fluoro-4-iodotoluene | C7H6F I | Different positions for fluorine and iodine |
2-Chloro-6-iodotoluene | C7H6ClI | Chlorine instead of fluorine |
Uniqueness: The combination of both fluorine and iodine substituents at specific positions on the toluene ring gives 2-fluoro-6-iodotoluene unique reactivity patterns compared to its analogs. The presence of these halogens influences both its chemical behavior and potential applications in synthesis and material science.
The synthesis and application of halogenated toluene derivatives emerged as critical research areas in the late 20th century, driven by their utility in pharmaceutical intermediates and organic synthesis. While 2-fluoro-6-iodotoluene itself lacks a well-documented discovery timeline, its structural analogs in the hypervalent iodine(III) difluoride family were first synthesized in 1901 by Stille. Modern synthetic routes for aryl iodo difluorides, including precursors to 2-fluoro-6-iodotoluene, were refined through oxidative fluorination methods using safer alternatives to elemental fluorine. The compound gained prominence as a versatile building block for fluorinated aromatic systems, particularly in medicinal chemistry and materials science.
2-Fluoro-6-iodotoluene belongs to the class of dihalogenated toluene derivatives, specifically:
As a bifunctional aromatic compound, it contains both electron-withdrawing (iodine) and moderately electronegative (fluorine) substituents, positioning it as a valuable substrate for regioselective coupling reactions.
The Chemical Abstracts Service (CAS) registry number 443-85-6 uniquely identifies 2-fluoro-6-iodotoluene across scientific databases and regulatory systems. This identifier facilitates precise tracking in:
The molecular composition is characterized by:
Property | Value | Source Reference |
---|---|---|
Molecular formula | C₇H₆FI | |
Molecular weight | 236.03 g/mol | |
Exact mass | 235.9463 Da |
Systematic naming follows positional numbering of substituents on the benzene ring:
Identifier Type | Value | Reference |
---|---|---|
IUPAC name | 1-fluoro-3-iodo-2-methylbenzene | |
Linear formula | FC₆H₃(I)CH₃ | |
Alternative notations | o-fluoro-m-iodotoluene |
Digital representations enable computational chemistry applications:
Identifier Type | Value | Source |
---|---|---|
SMILES | CC1=C(F)C=CC=C1I | |
InChI | InChI=1S/C7H6FI/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3 | |
InChIKey | MSPXWJMFEVAKHQ-UHFFFAOYSA-N |
These identifiers facilitate precise structure searches in chemical databases and molecular modeling software.
While single-crystal X-ray data remains unpublished, computational models predict:
Key analytical signatures include:
Critical parameters for industrial handling:
Property | Value | Measurement Conditions | Reference |
---|---|---|---|
Boiling point | 117°C | 9 mmHg | |
Density | 1.808 g/cm³ | 25°C | |
Refractive index | 1.5830 | 20°C | |
Flash point | 84°C (183°F) | Closed cup |
Industrial-scale production typically employs:
Route 1: Direct Halogenation
Route 2: Cross-Coupling Approach
Commercial grades meet stringent criteria:
Parameter | Specification | Analytical Method |
---|---|---|
Purity (GC) | ≥97% | Gas chromatography |
Heavy metals | <10 ppm | ICP-MS |
Residual solvents | <500 ppm (total) | Headspace GC |
The iodine substituent directs incoming electrophiles to positions 4 and 6, while fluorine deactivates the ring. Notable reactions:
Palladium catalysis enables advanced derivatization:
Reaction Type | Product | Yield | Conditions |
---|---|---|---|
Sonogashira coupling | 2-fluoro-6-iodophenyl acetylene | 85% | Pd(PPh₃)₄, CuI, Et₃N |
Buchwald-Hartwig amination | N-aryl derivatives | 78-92% | Xantphos/Pd₂(dba)₃ |
The compound's unique halogen combination facilitates:
Key precursor to:
Global production adheres to:
Corrosive;Acute Toxic